molecular formula C18H19N3O B12725609 6-Methyl-8-beta-(isoxazol-5-yl)ergoline CAS No. 116979-30-7

6-Methyl-8-beta-(isoxazol-5-yl)ergoline

Cat. No.: B12725609
CAS No.: 116979-30-7
M. Wt: 293.4 g/mol
InChI Key: XBXFSFKTKZNKTE-QXDOLYAVSA-N
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Description

6-Methyl-8-beta-(isoxazol-5-yl)ergoline is a complex organic compound that belongs to the ergoline family Ergoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-8-beta-(isoxazol-5-yl)ergoline typically involves the formation of the isoxazole ring followed by its attachment to the ergoline scaffold. One common method involves the cycloaddition of nitrile oxides to unsaturated compounds, which forms the isoxazole ring . Another method includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods

Industrial production of this compound may involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are eco-friendly and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-8-beta-(isoxazol-5-yl)ergoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 6-Methyl-8-beta-(isoxazol-5-yl)ergoline involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-8-beta-(isoxazol-5-yl)ergoline is unique due to the combination of the isoxazole ring and the ergoline scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

116979-30-7

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

5-[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,2-oxazole

InChI

InChI=1S/C18H19N3O/c1-21-10-12(17-5-6-20-22-17)7-14-13-3-2-4-15-18(13)11(9-19-15)8-16(14)21/h2-6,9,12,14,16,19H,7-8,10H2,1H3/t12-,14?,16-/m1/s1

InChI Key

XBXFSFKTKZNKTE-QXDOLYAVSA-N

Isomeric SMILES

CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=CC=NO5

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=CC=NO5

Origin of Product

United States

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